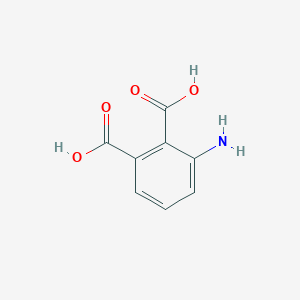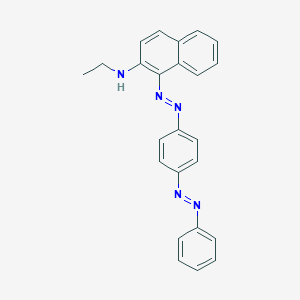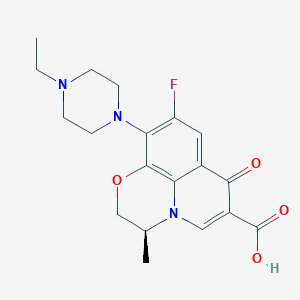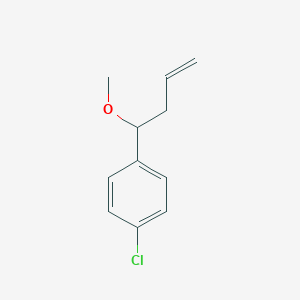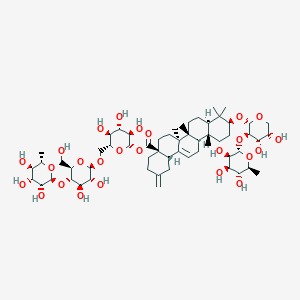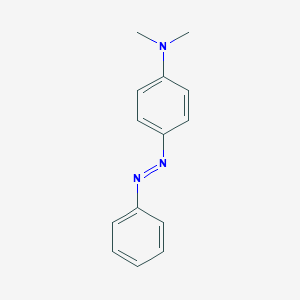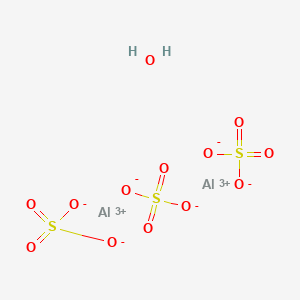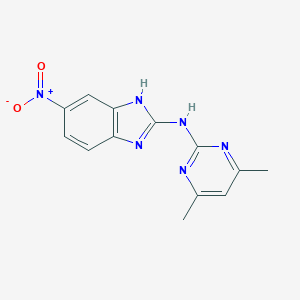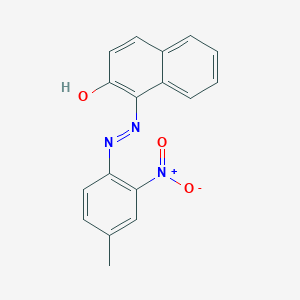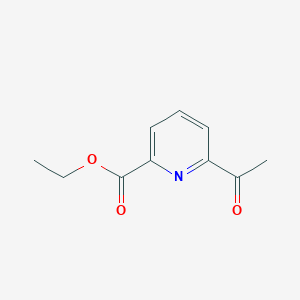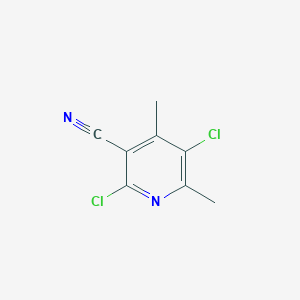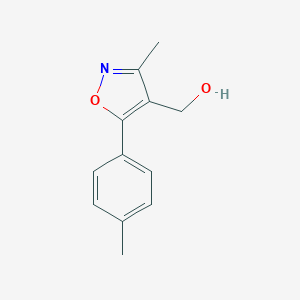
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2. It is also known as M4M and is commonly used in scientific research.
Aplicaciones Científicas De Investigación
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the glutamatergic system. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. The glutamatergic system is involved in the regulation of synaptic plasticity and neuronal survival, and its modulation can have neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol have been studied in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activation of microglia and astrocytes. It has also been shown to reduce the levels of oxidative stress and to increase the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol in lab experiments include its high purity and stability, its well-established synthesis method, and its potential therapeutic applications. However, its limitations include its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol. These include:
1. Further studies on its mechanism of action and its potential targets in the inflammatory and neurodegenerative pathways.
2. Optimization of its synthesis method for higher yield and purity.
3. Development of new formulations and delivery methods to improve its solubility and bioavailability.
4. Preclinical and clinical studies to evaluate its safety and efficacy in the treatment of neurodegenerative diseases.
5. Studies on its potential use in other therapeutic areas, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been well-established, and its mechanism of action and biochemical effects have been studied in various models. However, further research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
Métodos De Síntesis
The synthesis of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol involves the reaction of p-tolylhydroxylamine with 3-methyl-4-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride to obtain the final product. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
[3-methyl-5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPNLYURXDVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

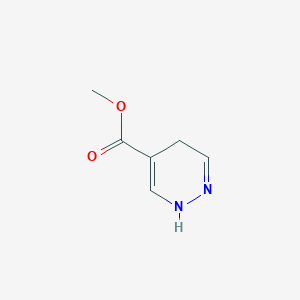
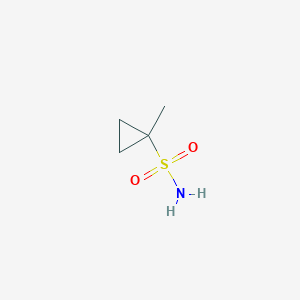
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
